[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium
Overview
Description
“[(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carbonyl)amino]azanium” is a complex organic compound . It has a molecular formula of C21H15N2O6+. Many natural and synthetic molecules contain aldehyde or ketone carbonyl groups.
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a spiro[2-benzofuran-1,9’-xanthene] core, which is a fused ring system containing a benzofuran and a xanthene . The compound also contains hydroxy, oxo, carbonyl, and amino functional groups .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Given its functional groups, it could potentially undergo a variety of organic reactions, such as condensation, substitution, or redox reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties are not fully detailed in the available resources. It has a molecular weight of 391.36. More research is needed to provide a comprehensive profile of its properties .Scientific Research Applications
Detection of Heavy Metals
(Wei et al., 2020) describe the use of a compound similar to (3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium for detecting heavy metals like Hg2+ in biological environments. This method is notable for its high specificity and sensitivity, enhanced by interactions between the compound and proteins in blood serum.
Fluorescence Probes for Reactive Oxygen Species
(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium derivatives are used in developing fluorescence probes to detect reactive oxygen species (ROS). (Setsukinai et al., 2003) highlight the utility of these probes in distinguishing specific species of ROS and their application in biological and chemical research.
Structural Analysis and Fluorescence Studies
The structural and fluorescence properties of derivatives of this compound have been the subject of extensive research. (Di Paolo et al., 2016) provide insights into the fluorescence characteristics of rhodamine 6G derivatives, demonstrating their potential in various scientific applications, including single-crystal studies.
Synthesis of Complex Organic Compounds
Researchers have explored the role of compounds structurally related to (3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium in synthesizing complex organic compounds. (Wilamowski et al., 1995) discuss the cyclization process in the synthesis of various organic derivatives, highlighting the compound's significance in organic chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6/c22-23-19(26)10-1-4-14-13(7-10)20(27)29-21(14)15-5-2-11(24)8-17(15)28-18-9-12(25)3-6-16(18)21/h1-9,24-25H,22H2,(H,23,26)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLTXRWYPNRWBS-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N[NH3+])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N2O6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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